An In-Depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine
An In-Depth Technical Guide to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine is a heterocyclic compound belonging to the isoxazole class of molecules. While direct research on this specific amine is limited in publicly available literature, its structural analogs and the broader isoxazole family have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comprehensive overview of the known chemical properties of related compounds, a proposed synthetic route for the title compound based on established isoxazole synthesis methodologies, and an exploration of its potential biological significance by examining structurally similar molecules. The isoxazole scaffold is a key feature in a variety of pharmacologically active agents, exhibiting properties that include anti-inflammatory, anticancer, and antimicrobial effects.
Introduction
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in numerous approved drugs and clinical candidates, highlighting its importance as a pharmacophore.[1] Derivatives of the tetrahydrobenzo[d]isoxazole core, in particular, have been investigated for their therapeutic potential. A notable example is the structurally related compound, 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO), a known selective inhibitor of GABA transporters.[2] This suggests that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine could also exhibit significant biological activity. This document aims to consolidate the available information on related compounds to provide a foundational understanding for researchers interested in the synthesis and evaluation of this specific amine.
Chemical Properties of Structurally Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |
| 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid | 90005-77-9 | C₈H₉NO₃ | 167.164 | Solid |
| Ethyl 5-amino-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylate hydrochloride | 2177263-09-9 | C₁₀H₁₅ClN₂O₃ | 246.69 | Not Specified |
| 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) | Not Specified | C₇H₁₀N₂O₂ | 154.17 | Not Specified |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route to 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine can be extrapolated from general isoxazole synthesis methods and knowledge of its carboxylic acid precursor. The synthesis would likely begin with the commercially available 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid.
General Synthesis Pathway
The conversion of a carboxylic acid to a primary amine can be achieved through several well-established organic chemistry reactions. One common and effective method is the Curtius rearrangement. This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis to the desired amine.
Caption: Proposed synthetic pathway via Curtius rearrangement.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of the Acyl Chloride
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To a solution of 4,5,6,7-Tetrahydro-benzo[d]isoxazole-3-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF).
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of the Acyl Azide
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Dissolve the crude acyl chloride in a polar aprotic solvent like acetone or tetrahydrofuran (THF).
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Add a solution of sodium azide (1.5 eq) in water dropwise to the reaction mixture at 0 °C.
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Stir the mixture vigorously at 0 °C for 1-2 hours.
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Monitor the formation of the acyl azide by IR spectroscopy (characteristic azide peak around 2130 cm⁻¹).
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Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: Acyl azides can be explosive and should be handled with care.
Step 3: Curtius Rearrangement and Hydrolysis
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Dissolve the crude acyl azide in an inert, high-boiling solvent such as toluene.
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Heat the solution to reflux (typically 80-110 °C) to induce the rearrangement of the acyl azide to the isocyanate. The progress of the reaction can be monitored by the disappearance of the azide peak in the IR spectrum and the appearance of the isocyanate peak (around 2270 cm⁻¹).
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After the rearrangement is complete, cool the reaction mixture.
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For hydrolysis, add an aqueous acid solution (e.g., HCl) or a basic solution (e.g., NaOH) and heat the mixture to reflux to hydrolyze the isocyanate to the target amine.
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After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
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Purify the crude product by column chromatography to obtain 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine, the activities of its analogs and the isoxazole class of compounds provide a strong basis for predicting its potential pharmacological profile.
Insights from Structural Analogs
The most closely related compound with well-documented biological activity is 4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (exo-THPO) . This compound is a selective inhibitor of the GABA transporter GAT1, primarily in astrocytes.[2] By blocking the reuptake of the inhibitory neurotransmitter GABA from the synaptic cleft, exo-THPO enhances GABAergic neurotransmission. This mechanism of action has been explored for its potential in treating neurological disorders such as epilepsy.[2] Given the structural similarity, it is plausible that 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine could also interact with GABAergic systems or other neurotransmitter transporters.
Caption: Signaling pathway of the related compound exo-THPO.
Broader Biological Potential of Isoxazoles
The isoxazole ring is a versatile scaffold found in a wide array of biologically active compounds.[1][3] These include:
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Anti-inflammatory agents: Some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX).
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Anticancer agents: The isoxazole moiety has been incorporated into molecules designed to target various cancer-related pathways.
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Antimicrobial agents: Certain isoxazoles have demonstrated antibacterial and antifungal properties.
The presence of the amine group in 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine provides a handle for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. This could lead to the discovery of novel compounds with potent and selective biological activities.
Future Directions
The lack of direct experimental data on 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine presents a clear opportunity for further research. Key areas for investigation include:
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Confirmation of a reliable synthetic route: The proposed synthesis via the Curtius rearrangement needs to be experimentally validated and optimized.
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Full chemical characterization: Comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and determination of physicochemical properties are essential.
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In vitro biological screening: The compound should be screened against a panel of biological targets, including neurotransmitter transporters (given the activity of exo-THPO), various enzymes, and receptors to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of a series of derivatives to understand how modifications to the core structure impact biological activity.
Conclusion
4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-amine represents an unexplored area within the well-established field of isoxazole chemistry. While direct information is scarce, a logical synthetic pathway can be proposed, and its potential for significant biological activity can be inferred from the properties of structurally related compounds. This technical guide provides a foundational resource for researchers poised to investigate the synthesis, characterization, and pharmacological profile of this intriguing molecule, which holds promise for the development of novel therapeutic agents.
